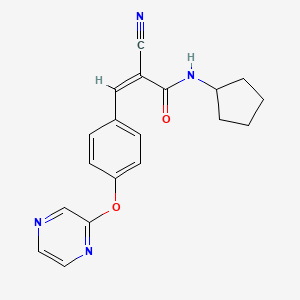

![molecular formula C17H15NO4S B3003534 Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate CAS No. 1008771-33-2](/img/structure/B3003534.png)

Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

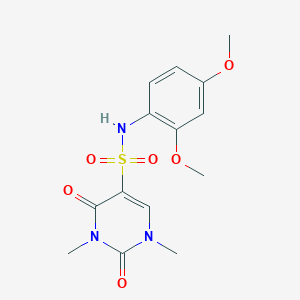

“Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate” is a chemical compound with the molecular formula C17H15NO4S . It contains a total of 39 bonds, including 24 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 positively charged N, and 1 sulfone .

Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 24 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 positively charged N, and 1 sulfone .Applications De Recherche Scientifique

Medicinal Chemistry of Isocyanides

Isocyanides have carved out a niche in ecological systems due to their metal coordinating properties . They have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The isocyanide functional group is considered an unconventional pharmacophore especially useful as a metal coordinating warhead .

Biological Activity of Synthetic Isocyanides

Synthetic isocyanides have shown a range of biological activities. They have been used as antibacterial and antifungal agents . They have also shown antimalarial and antiviral properties . In addition, they have been used as plant fungicides, insecticides, and acaricides . Some synthetic isocyanides have also shown antitumoral properties .

Use in Coordination Chemistry

Isocyanides have been used extensively in coordination chemistry due to their ability to act as ligands . They can form complexes with a variety of metals, which can be used in various chemical reactions .

Use in Organic Synthesis

Isocyanides are used in organic synthesis as they can undergo a variety of chemical reactions. They can act as nucleophiles or electrophiles, and can participate in cycloaddition reactions .

Use in the Synthesis of Methyl Benzoate Compounds

Methyl benzoate compounds, which include “Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate”, can be prepared by reacting various benzoic acids with methanol using an acidic catalyst . These compounds have a variety of uses in different fields, including the manufacture of perfumes, flavorings, and pharmaceuticals .

Use in the Manufacture of Dyes and Pigments

Benzoate compounds are used in the manufacture of certain types of dyes and pigments. They can provide color stability and lightfastness, which are important properties for dyes and pigments .

Propriétés

IUPAC Name |

methyl 3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-12-7-9-15(10-8-12)23(20,21)16(18-2)13-5-4-6-14(11-13)17(19)22-3/h4-11,16H,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZSHSHFWZWRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)